Propallylonal

Description

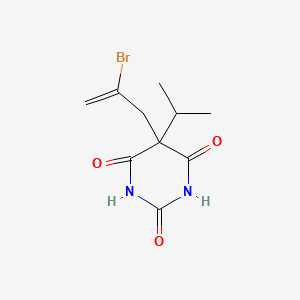

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoprop-2-enyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-5(2)10(4-6(3)11)7(14)12-9(16)13-8(10)15/h5H,3-4H2,1-2H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGWBBOJAGDSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18277-24-2 (hydrochloride salt) | |

| Record name | Propallylonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00202906 | |

| Record name | Propallylonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-93-7 | |

| Record name | Propallylonal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propallylonal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propallylonal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-bromoallyl)-5-isopropylbarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPALLYLONAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ER3Z9GUQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to GABA-A Receptors and Barbiturate Modulation

An In-depth Technical Guide to the Propallylonal Mechanism of Action on GABA-A Receptors

Disclaimer: Scientific literature specifically detailing the mechanism of action of this compound on GABA-A receptors is limited. Therefore, this guide synthesizes information from studies on structurally and functionally related barbiturates, such as pentobarbital and phenobarbital, as well as the anesthetic propofol, to project a likely mechanism of action for this compound. This information should be interpreted as a well-informed postulation in the absence of direct experimental data on this compound.

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These receptors are ligand-gated ion channels that, upon binding with GABA, open a central pore permeable to chloride ions (Cl⁻). The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.[3]

GABA-A receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's pharmacological properties.[2][4] These receptors possess multiple allosteric binding sites, distinct from the GABA binding site, which are targets for various therapeutic agents, including benzodiazepines, neurosteroids, and barbiturates.[5][6] this compound, a member of the barbiturate class of drugs, is presumed to exert its effects through positive allosteric modulation of GABA-A receptors.

Core Mechanism of Action: A Dual Role

Barbiturates, and by extension likely this compound, exhibit a dual mechanism of action on GABA-A receptors that is concentration-dependent.

Positive Allosteric Modulation: At lower, clinically relevant concentrations, barbiturates act as positive allosteric modulators of GABA-A receptors.[3] They bind to a site distinct from the GABA-binding site and enhance the receptor's response to GABA.[6] This potentiation is achieved by increasing the duration of the chloride channel opening, which allows for a greater influx of chloride ions for each GABA binding event. This contrasts with benzodiazepines, which primarily increase the frequency of channel opening.

Direct Receptor Activation: At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[7] This agonist-like effect leads to a significant influx of chloride ions and profound CNS depression. This direct activation is a hallmark of the barbiturate class and distinguishes them from benzodiazepines.

Quantitative Data on Barbiturate Interaction with GABA-A Receptors

The following tables summarize quantitative data from studies on pentobarbital, phenobarbital, and propofol, which serve as proxies for the expected activity of this compound.

Table 1: Potentiation of GABA-Evoked Currents by Related Barbiturates

| Compound | Receptor/Preparation | EC₅₀ for Potentiation | Notes | Reference |

| Pentobarbital | Neocortical Neurons | 41 µM | Increased IPSC decay time constant. | [8] |

| Amobarbital | Neocortical Neurons | 103 µM | Increased IPSC decay time constant. | [8] |

| Phenobarbital | Neocortical Neurons | 144 µM | Increased IPSC decay time constant. | [8] |

| Pentobarbital | Cultured Rat Hippocampal Neurons | 94 µM | Enhancement of response to 1 µM GABA. | [7] |

| Phenobarbital | Cultured Rat Hippocampal Neurons | 0.89 mM | Enhancement of response to 1 µM GABA. | [7] |

| Propofol | α1β2γ2L Receptors in Oocytes | ~0.5 µM | Potentiation of submaximal GABA concentrations. | [9] |

Table 2: Direct Activation of GABA-A Receptors by Related Barbiturates

| Compound | Receptor/Preparation | EC₅₀ for Direct Activation | Notes | Reference |

| Pentobarbital | Cultured Rat Hippocampal Neurons | 0.33 mM | [7] | |

| Phenobarbital | Cultured Rat Hippocampal Neurons | 3.0 mM | [7] | |

| Phenobarbital | Neocortical Neurons | 133 µM | Agonism at GABA-A receptors. | [8] |

| Propofol | α1β2γ2L Receptors in Oocytes | >10 µM (20-fold higher than potentiating conc.) | Direct activation in the absence of GABA. | [9] |

Detailed Experimental Protocols

The characterization of this compound's action on GABA-A receptors would typically involve electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes or whole-cell patch clamp of mammalian cell lines (e.g., HEK293) or primary neurons.

Synthesized Protocol for Electrophysiological Analysis:

-

Cell Preparation and Receptor Expression:

-

For TEVC: Harvest and defolliculate Xenopus laevis oocytes. Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate for 2-7 days to allow for receptor expression.

-

For Patch Clamp: Culture HEK293 cells or primary neurons. Transfect mammalian cells with plasmids containing the GABA-A receptor subunit cDNAs using a suitable method (e.g., calcium phosphate precipitation).

-

-

Solutions and Reagents:

-

Recording Solution (for TEVC): Prepare a standard frog Ringer's solution (e.g., in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.2).

-

Extracellular Solution (for Patch Clamp): Prepare a physiological salt solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Intracellular Solution (for Patch Clamp): Prepare a solution with a high chloride concentration to allow for the measurement of inward currents (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

-

Drug Solutions: Prepare stock solutions of GABA and this compound (or a related barbiturate) in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentrations in the recording/extracellular solution.

-

-

Electrophysiological Recording:

-

TEVC: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 to -80 mV. Perfuse the oocyte with the recording solution.

-

Whole-Cell Patch Clamp: Place a coverslip with adherent cells in the recording chamber. Form a gigaseal between a borosilicate glass micropipette filled with the intracellular solution and the cell membrane. Rupture the membrane to achieve the whole-cell configuration. Clamp the membrane potential at -60 mV.

-

-

Experimental Paradigms:

-

Potentiation: Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current. Co-apply the same concentration of GABA with varying concentrations of this compound to determine the potentiation.

-

Direct Activation: Apply varying concentrations of this compound alone to the cell and measure any elicited current.

-

Data Analysis: Measure the peak amplitude of the elicited currents. For potentiation, express the enhanced current as a percentage of the baseline GABA current. For both potentiation and direct activation, plot concentration-response curves and fit with the Hill equation to determine EC₅₀ and Hill slope.

-

Visualizations of Pathways and Workflows

Signaling Pathway of Barbiturate Modulation

Caption: Barbiturate modulation of the GABA-A receptor signaling pathway.

Experimental Workflow for a Novel GABA-A Modulator

Caption: A typical experimental workflow for identifying and characterizing novel GABA-A receptor modulators.

Dual Mechanism of Action of Barbiturates

Caption: The concentration-dependent dual mechanism of action of barbiturates on GABA-A receptors.

Conclusion

Based on the extensive research on related barbiturates, this compound most likely acts as a positive allosteric modulator of GABA-A receptors at lower concentrations and as a direct agonist at higher concentrations. Its primary mechanism involves prolonging the opening of the GABA-A receptor's chloride channel, thereby enhancing inhibitory neurotransmission. The precise quantitative aspects of its interaction, including its affinity (Ki) and efficacy (EC₅₀) for potentiation and direct activation, as well as its subunit selectivity, remain to be determined through direct experimental investigation. The experimental protocols and workflows outlined in this guide provide a clear framework for such future studies, which are essential for a complete understanding of the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Barbiturate and benzodiazepine modulation of GABA receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Propallylonal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, also known by its IUPAC name: 5-(2-bromoprop-2-en-1-yl)-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione. This document details a plausible synthetic pathway, compiled from established methodologies for barbiturate synthesis, and presents a thorough characterization profile, including mass spectrometry data and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data based on the analysis of analogous structures. Furthermore, the guide elucidates the mechanism of action of this compound through a signaling pathway diagram and provides detailed, representative experimental protocols.

Introduction

This compound is a member of the barbiturate class of drugs, which act as central nervous system depressants.[1] Its chemical formula is C₁₀H₁₃BrN₂O₃, and it has a molar mass of 289.13 g/mol .[2][3] Historically used as a sleeping medication, its clinical use has become rare in many regions.[1] This guide serves as a technical resource for researchers interested in the synthesis, characterization, and pharmacological investigation of this compound and related 5,5-disubstituted barbiturates.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the sequential alkylation of diethyl malonate, followed by a condensation reaction with urea to form the barbiturate ring, and a final bromination step.

Logical Workflow for the Synthesis of this compound

Caption: A four-step synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Isopropylmalonate

This protocol is adapted from established procedures for the alkylation of diethyl malonate.

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add isopropyl bromide dropwise and heat the mixture to reflux for several hours.

-

Work-up: After cooling, the reaction mixture is filtered to remove sodium bromide. The ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude diethyl isopropylmalonate, which can be purified by vacuum distillation.

Protocol 2: Synthesis of Diethyl 2-Allyl-2-isopropylmalonate

-

Reaction: Prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1. To this, add the synthesized diethyl isopropylmalonate dropwise. Subsequently, add allyl bromide dropwise and reflux the mixture for several hours.

-

Work-up: The work-up procedure is analogous to that of Protocol 1, involving filtration, solvent removal, extraction, and drying to yield diethyl 2-allyl-2-isopropylmalonate. Purification can be achieved by vacuum distillation.

Protocol 3: Synthesis of 5-Allyl-5-isopropylbarbituric Acid

This protocol is based on the general synthesis of 5,5-disubstituted barbiturates.

-

Condensation: In a round-bottom flask, dissolve sodium metal in absolute ethanol to form sodium ethoxide. To this solution, add diethyl 2-allyl-2-isopropylmalonate, followed by a solution of urea in warm absolute ethanol.

-

Reaction: The mixture is heated under reflux for several hours, during which the sodium salt of 5-allyl-5-isopropylbarbituric acid precipitates.

-

Work-up: After cooling, the precipitate is collected by filtration. The solid is then dissolved in water and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the free barbituric acid. The product is collected by filtration, washed with cold water, and dried.

Protocol 4: Synthesis of this compound (5-(2-bromoallyl)-5-isopropylbarbituric Acid)

-

Bromination: Dissolve 5-allyl-5-isopropylbarbituric acid in a suitable solvent (e.g., carbon tetrachloride). Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reaction: The mixture is refluxed and irradiated with a UV lamp to initiate the allylic bromination. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled and the succinimide byproduct is removed by filtration. The solvent is evaporated under reduced pressure, and the crude this compound can be purified by recrystallization.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through various analytical techniques, including mass spectrometry, NMR spectroscopy, and IR spectroscopy.

Mass Spectrometry

The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 288 | ~98 | [M]⁺ (with ⁷⁹Br) |

| 290 | 100 | [M+2]⁺ (with ⁸¹Br) |

| 209 | ~75 | [M - Br]⁺ |

| 167 | ~85 | Fragment |

| 43 | ~90 | [C₃H₇]⁺ (isopropyl group) |

Data obtained from the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet (broad) | 2H | N-H |

| ~6.0 | Singlet | 1H | =CH Br |

| ~5.8 | Singlet | 1H | =CH H' |

| ~3.0 | Doublet | 2H | -CH ₂-C= |

| ~2.2 | Septet | 1H | -CH (CH₃)₂ |

| ~1.0 | Doublet | 6H | -CH(CH ₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~173 | C =O (C4, C6) |

| ~151 | C =O (C2) |

| ~125 | =C H₂ |

| ~120 | =C HBr |

| ~58 | C 5 |

| ~45 | -C H₂-C= |

| ~32 | -C H(CH₃)₂ |

| ~17 | -CH(C H₃)₂ |

Note: The chemical shifts are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3100 | Strong, broad | N-H stretching |

| ~3080 | Medium | =C-H stretching |

| 2970-2870 | Medium | C-H stretching (aliphatic) |

| 1750-1680 | Strong | C=O stretching (multiple bands) |

| ~1640 | Medium | C=C stretching |

| ~1420 | Medium | C-N stretching |

| ~650 | Strong | C-Br stretching |

Note: The absorption frequencies are predicted values and should be confirmed by experimental data.

Mechanism of Action and Signaling Pathway

Barbiturates, including this compound, exert their primary effect on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABAₐ) receptor. The GABAₐ receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an overall inhibitory effect.

Barbiturates bind to a distinct allosteric site on the GABAₐ receptor, different from the GABA and benzodiazepine binding sites. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can directly activate the GABAₐ receptor, even in the absence of GABA, which contributes to their higher toxicity compared to benzodiazepines.

Signaling Pathway of Barbiturate Action

Caption: Mechanism of action of this compound at the GABA-A receptor.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic route offers a practical approach for its preparation in a laboratory setting. The provided characterization data, including an experimental mass spectrum and predicted NMR and IR spectra, serve as a valuable reference for the identification and analysis of this compound. The elucidated mechanism of action highlights its interaction with the GABAₐ receptor, which is fundamental to its pharmacological effects. This comprehensive guide is intended to support further research and development in the field of barbiturate chemistry and pharmacology.

References

In Vitro Sedative Effects of Propallylonal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1] While specific in vitro studies on this compound are scarce in publicly available literature, its pharmacological profile can be largely inferred from the extensive research conducted on the barbiturate class of drugs. This technical guide synthesizes the expected in vitro sedative effects of this compound, focusing on its presumed primary mechanism of action: positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an overview of the anticipated molecular interactions, experimental protocols for assessment, and relevant signaling pathways, drawing upon established knowledge of barbiturate pharmacology to offer a foundational understanding for research and development professionals.

Introduction

This compound, chemically known as 5-isopropyl-5-(β-bromoallyl)barbituric acid, is a member of the barbiturate family of central nervous system depressants.[1] Historically used for its sedative and hypnotic effects, the in vitro mechanisms underlying these properties are understood through the lens of its chemical class. Barbiturates are well-established as potent modulators of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain. This guide will detail the expected in vitro sedative effects of this compound based on this well-characterized mechanism.

Primary Molecular Target: The GABA-A Receptor

The sedative effects of barbiturates are primarily mediated by their interaction with the GABA-A receptor, a ligand-gated ion channel.[2]

Mechanism of Action

This compound, like other barbiturates, is expected to act as a positive allosteric modulator of the GABA-A receptor. This involves binding to a site on the receptor complex that is distinct from the GABA binding site.[3] This binding is thought to occur within the transmembrane domain of the α and β subunits of the receptor.[3] The functional consequences of this interaction are twofold:

-

Potentiation of GABA-ergic currents: At lower concentrations, this compound is anticipated to enhance the effect of GABA by increasing the duration of chloride channel opening in response to GABA binding.[4] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

-

Direct Gating of the GABA-A Receptor: At higher concentrations, this compound is likely to directly activate the GABA-A receptor, causing the chloride channel to open even in the absence of GABA.[5][6] This direct agonistic activity contributes significantly to the sedative and hypnotic effects of barbiturates.

Quantitative Data on Barbiturate Activity

| Barbiturate | Assay Type | Cell Type/Preparation | Parameter | Value | Reference |

| Pentobarbital | Whole-cell patch clamp | Cultured rat hippocampal neurons | EC50 for direct Cl- current activation | 0.33 mM | [6] |

| Phenobarbital | Whole-cell patch clamp | Cultured rat hippocampal neurons | EC50 for direct Cl- current activation | 3.0 mM | [6] |

| Pentobarbital | Whole-cell patch clamp | Neocortical neurons | EC50 for increasing IPSC decay time | 41 µM | [7] |

| Phenobarbital | Whole-cell patch clamp | Neocortical neurons | EC50 for increasing IPSC decay time | 144 µM | [7] |

| Pentobarbital | Radioligand binding | Bovine brain membranes | EC50 for potentiation of [3H]muscimol binding | 18.7 µM | |

| Thiopental (S-enantiomer) | Whole-cell patch clamp | Transfected mouse fibroblast cells | Potentiation of GABA-induced currents | More potent than R-enantiomer | [8] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the sedative effects of barbiturates like this compound.

Electrophysiology: Whole-Cell Patch Clamp

This technique directly measures the ion flow through GABA-A receptors in response to the application of a compound.

Objective: To determine if this compound potentiates GABA-induced currents and/or directly activates GABA-A receptors.

Methodology:

-

Cell Culture: Use primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines stably expressing specific GABA-A receptor subtypes (e.g., HEK293 cells).

-

Recording: Establish a whole-cell patch clamp recording from a single neuron.

-

GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

-

Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound to assess potentiation.

-

Direct Activation: Apply varying concentrations of this compound in the absence of GABA to test for direct receptor gating.

-

Data Analysis: Measure the amplitude and decay kinetics of the chloride currents. Plot concentration-response curves to determine EC50 values for potentiation and direct activation.

Radioligand Binding Assays

These assays measure how a compound affects the binding of a known radioactive ligand to the GABA-A receptor.

Objective: To determine if this compound allosterically modulates the binding of a GABA-A receptor agonist.

Methodology:

-

Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cerebral cortex).

-

Incubation: Incubate the membrane preparation with a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) in the presence of varying concentrations of this compound.

-

Separation: Separate the bound from unbound radioligand by rapid filtration.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the effect of this compound on the binding affinity (Kd) and the number of binding sites (Bmax) of the radioligand. Calculate the EC50 for the enhancement of radioligand binding.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the in vitro study of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acnp.org [acnp.org]

- 5. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of barbiturate optical isomers and their effects on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticonvulsant Properties of Propallylonal in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1] Like other barbiturates, its primary mechanism of action is the positive allosteric modulation of the GABA-A (γ-aminobutyric acid type A) receptor.[2][3] This guide provides an in-depth overview of the anticonvulsant profile of this compound as evaluated in key animal models, details the experimental protocols for these models, and illustrates the underlying signaling pathways and workflows.

A note on data availability: this compound is a historical compound, and extensive, publicly archived quantitative data from standardized modern preclinical models are scarce. The data presented below are representative examples based on the expected efficacy of barbiturates in these models and should be considered illustrative.

Data Presentation: Anticonvulsant Efficacy

The effectiveness of an anticonvulsant is typically quantified by its ED50 (Median Effective Dose), the dose required to produce a protective effect in 50% of the animals tested. The following table summarizes the expected anticonvulsant potency of a short-acting barbiturate like this compound in two standard preclinical screening models: the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which models myoclonic and absence seizures.[4][5]

| Animal Model | Seizure Induction Method | Route of Administration | Illustrative ED50 (mg/kg) | Primary Endpoint |

| Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 10 - 20 | Abolition of tonic hindlimb extension[4] |

| Mouse | Pentylenetetrazol (scPTZ) | Intraperitoneal (i.p.) | 5 - 15 | Failure to observe clonic spasms for 5 seconds[5] |

Table 1: Illustrative Anticonvulsant Profile of a this compound-like Barbiturate

Experimental Protocols

Detailed and standardized protocols are essential for the preclinical evaluation of anticonvulsant candidates. The methodologies for the two primary screening models are provided below.

Maximal Electroshock (MES) Seizure Test

The MES test is a benchmark model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures through neural tissue.[4][6]

-

Animals: Male ICR or CF-1 mice (20-25 g) are commonly used.[7][8]

-

Apparatus: An electroconvulsive shock apparatus with corneal or ear-clip electrodes.[8][9]

-

Drug Administration:

-

The test compound (this compound) is dissolved or suspended in a suitable vehicle (e.g., 0.9% saline, 0.5% methylcellulose).

-

Animals are divided into groups and administered the compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.[7]

-

The test is conducted at the presumed time of peak effect (TPE) of the drug, often determined in preliminary studies (typically 30-60 minutes for i.p. administration).[4]

-

-

Seizure Induction:

-

Endpoint Assessment:

-

Data Analysis: The number of protected animals in each dose group is recorded, and the ED50 value is calculated using statistical methods such as probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is highly predictive of efficacy against myoclonic and absence seizures. It evaluates a compound's ability to raise the seizure threshold.[5] Pentylenetetrazol is a GABA-A receptor antagonist.[10][11]

-

Animals: Male Swiss or CD-1 mice (18-25 g) are frequently used.

-

Drug Administration:

-

The test compound is prepared and administered to groups of animals as described in the MES protocol.

-

The seizure challenge is performed at the compound's TPE.[5]

-

-

Seizure Induction:

-

A convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[5]

-

This dose is predetermined to reliably induce clonic seizures in over 95% of vehicle-treated animals.

-

-

Endpoint Assessment:

-

Data Analysis: The ED50, the dose protecting 50% of animals from the clonic seizure endpoint, is calculated from the dose-response data.

Mandatory Visualizations

Signaling Pathway

Barbiturates, including this compound, exert their anticonvulsant effects by binding to a specific allosteric site on the GABA-A receptor. This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening, which leads to hyperpolarization of the neuronal membrane and subsequent inhibition of synaptic transmission.[2][3]

Caption: Barbiturate potentiation of GABAergic inhibition via the GABA-A receptor.

Experimental Workflow

The following diagram illustrates the logical flow of a typical preclinical anticonvulsant screening experiment, using the Maximal Electroshock (MES) test as an example.

Caption: A stepwise workflow for evaluating anticonvulsant efficacy using the MES model.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Barbiturate - Wikipedia [en.wikipedia.org]

- 3. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. mdpi.com [mdpi.com]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. meliordiscovery.com [meliordiscovery.com]

Navigating the Bioactive Landscape of Propallylonal and Propranolol Derivatives: A Technical Guide

An in-depth exploration of the synthesis, bioactivity, and therapeutic potential of propallylonal and propranolol derivatives for researchers, scientists, and drug development professionals.

The worlds of pharmacology and medicinal chemistry are replete with compounds that, despite sounding similar, possess vastly different structures, mechanisms of action, and therapeutic applications. A notable case in point is the distinction between this compound and propranolol. While their names bear a superficial resemblance, they belong to entirely different classes of drugs with distinct physiological effects. This technical guide aims to elucidate the bioactivity of derivatives of both compounds, with a primary focus on the extensively researched propranolol derivatives due to the wealth of available data, while also providing a concise overview of the lesser-studied this compound.

Section 1: this compound - A Barbiturate Derivative

This compound, with trade names such as Nostal, Quietal, and Ibomal, is a barbiturate derivative first developed in the 1920s.[1][2] As a member of the barbiturate class, its primary pharmacological effects are centered on the central nervous system (CNS).

Core Bioactivity of this compound

This compound exhibits sedative, hypnotic, and anticonvulsant properties.[1] These effects are characteristic of barbiturates, which act as positive allosteric modulators of GABA-A receptors in the CNS. This modulation enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a general depression of CNS activity. While it is still occasionally prescribed as a sleeping medication in some Eastern-European countries, its use has largely been superseded by newer agents with more favorable safety profiles.[1]

Derivatives of this compound

Publicly available scientific literature on the synthesis and specific bioactivities of this compound derivatives is exceedingly limited. Research into barbiturate derivatives, in general, has waned due to concerns about their narrow therapeutic index, potential for dependence, and severe toxicity in overdose. Aprobarbital is another example of a barbiturate derivative developed in the same era with similar sedative, hypnotic, and anticonvulsant effects.[3]

Section 2: Propranolol Derivatives - A New Frontier in Bioactivity

In stark contrast to this compound, propranolol and its derivatives represent a vibrant and expanding area of pharmacological research. Propranolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) that has been a cornerstone in the treatment of cardiovascular diseases for decades.[4][5] Its mechanism of action involves blocking the effects of catecholamines, like adrenaline, at beta-1 and beta-2 adrenergic receptors.[6] This leads to decreased heart rate, blood pressure, and myocardial contractility.[4][7]

Recent research has unveiled a surprising array of bioactivities for propranolol and its newly synthesized derivatives, extending far beyond its original cardiovascular applications. These include antimicrobial, anticancer, and novel CNS effects.

Synthesis of Propranolol Derivatives

The synthesis of propranolol derivatives typically involves modifications at the secondary amine or the hydroxyl group of the parent molecule. Common synthetic strategies include esterification, alkylation, and oxidation-reduction reactions.[8]

Experimental Protocol: General Synthesis of Propranolol Derivatives [8][9][10]

A general workflow for the synthesis and evaluation of propranolol derivatives is outlined below:

Caption: General workflow for the synthesis and biological evaluation of propranolol derivatives.

Example Protocol: Synthesis of an Ester Derivative of Propranolol [8]

-

Reaction Setup: Propranolol (1 equivalent) is dissolved in a suitable solvent (e.g., chloroform).

-

Addition of Reagents: An acyl chloride or anhydride (e.g., 2-chlorobenzoyl chloride, 1.1 equivalents) and a base (e.g., sodium bicarbonate) are added to the solution.[8]

-

Reaction Conditions: The reaction mixture is refluxed at a specific temperature (e.g., 50°C) for a designated time (e.g., 24 hours), with reaction progress monitored by thin-layer chromatography (TLC).[8]

-

Work-up: Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is separated and dried over anhydrous sodium sulfate.[8]

-

Purification: The crude product is purified using column chromatography.[8]

-

Characterization: The structure of the final compound is confirmed by mass spectrometry and 1H-NMR spectroscopy.[8]

Antimicrobial Activity of Propranolol Derivatives

Several studies have explored the antimicrobial potential of propranolol and its derivatives against a range of pathogens.

| Compound/Derivative | Organism(s) | Activity | Reference(s) |

| 1-(biphenyl-2-yloxy)-3-(propan-2-ylamino)propan-2-ol | Rhizoctonia solani, Aspergillus niger | Most active antifungal compound tested | [9] |

| Propranolol | Candida albicans | Synergistic antifungal activity with azoles | [11][12] |

| Propranolol | XDR Gram-negative pathogens | Restores susceptibility to meropenem | [13] |

| Propranolol | E. coli | Antimicrobial action via membrane proteins | [14] |

| Propranolol Derivatives (general) | Bacillus species | Antibacterial activity (zone of inhibition) | [9] |

Experimental Protocol: Antifungal Activity Assessment (Food Poison Technique) [9][15]

-

Media Preparation: A specified concentration of the test compound is mixed with a molten potato dextrose agar medium.

-

Inoculation: A mycelial disc of the test fungus is placed at the center of the solidified agar plate.

-

Incubation: The plates are incubated at a suitable temperature until fungal growth is observed in the control plate (without the test compound).

-

Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.

Anticancer Activity of Propranolol Derivatives

A growing body of evidence suggests that propranolol and its derivatives possess significant anticancer properties, acting through various mechanisms including inhibition of proliferation, angiogenesis, and induction of apoptosis.[16][17][18]

| Compound/Derivative | Cancer Type(s) | Activity/Mechanism | Reference(s) |

| Propranolol | Neuroblastoma | Inhibited cell growth (IC50: 114-218 µM), synergistic with SN-38 | [16] |

| Propranolol | Breast Cancer | Potentiates anti-angiogenic and anti-tumor effects of chemotherapy | [19] |

| Propranolol | Various Cancers | Reduces tumor proliferation | [18] |

| Propranolol | Angiosarcoma | Evidence of efficacy with low toxicity | [17] |

| Propranolol | Ovarian Cancer | Sensitizes cancer cells to chemotherapy | [20] |

Signaling Pathways Implicated in the Anticancer Effects of Propranolol

Propranolol's anticancer effects are mediated through its influence on several key signaling pathways.

Caption: Key signaling pathways modulated by propranolol in cancer cells.

One notable pathway is the Notch signaling pathway. In human umbilical vein endothelial cells (HUVECs), propranolol has been shown to upregulate Jagged1, Notch1, and Hey1 expression, suggesting a mechanism for its anti-angiogenic effects.[21][22]

Experimental Protocol: Western Blotting for Notch Signaling Proteins [22]

-

Cell Culture and Treatment: HUVECs are cultured and treated with varying concentrations of propranolol for a specified duration.

-

Protein Extraction: Total protein is extracted from the cells using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Notch signaling proteins (e.g., Jagged1, Notch1, Hey1) and a loading control (e.g., GAPDH).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Central Nervous System (CNS) Effects of Propranolol Derivatives

Propranolol is lipophilic and can cross the blood-brain barrier, leading to various CNS effects.[23][24][25] While some of these can be side effects, such as memory impairment, researchers are exploring the potential to design derivatives with more targeted CNS activities.[26] For instance, propranolol has been investigated for its potential to modulate serotonin receptors, with some analogues showing selectivity for 5-HT1A sites.[27]

Conclusion

This technical guide has delineated the distinct pharmacological profiles of this compound and propranolol, clarifying a common point of nomenclature confusion. While this compound remains a historical barbiturate with limited current research on its derivatives, propranolol has emerged as a versatile scaffold for the development of novel therapeutic agents. The expanding bioactivities of propranolol derivatives in antimicrobial and anticancer applications, underpinned by their modulation of key signaling pathways, present exciting opportunities for drug discovery and development. The detailed experimental protocols and data presented herein provide a valuable resource for researchers aiming to explore and expand upon this promising chemical space.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. Aprobarbital | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propranolol - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Propranolol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Propranolol Ameliorates the Antifungal Activity of Azoles in Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Propranolol restores susceptibility of XDR Gram-negative pathogens to meropenem and Meropenem combination has been evaluated with either tigecycline or amikacin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Propranolol as an anti-cancer drug - ecancer [ecancer.org]

- 18. Does propranolol have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cancerchoices.org [cancerchoices.org]

- 21. The effects of propranolol on the biology and Notch signaling pathway of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The effects of propranolol on the biology and Notch signaling pathway of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CNS effects of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijpp.com [ijpp.com]

- 25. Propranolol and central nervous system function: potential implications for paediatric patients with infantile haemangiomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. drugs.com [drugs.com]

- 27. Design and synthesis of propranolol analogues as serotonergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Propallylonal: A Historical and Pharmacological Review for the Modern Researcher

An In-depth Technical Guide on the Therapeutic Context of a Mid-20th Century Barbiturate Hypnotic

Introduction

Propallylonal, known by trade names such as Nostal and Ibomal, is a barbiturate derivative developed in the 1920s. As a member of the barbiturate class, it exhibits sedative, hypnotic, and anticonvulsant properties. Historically, it was utilized primarily as a sleeping aid (hypnotic) during an era when barbiturates were the principal pharmacotherapy for insomnia and anxiety. This guide provides a detailed examination of this compound's historical therapeutic use, drawing from available toxicological data and experimental protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals. Due to the relative obscurity of this compound compared to contemporaries like Phenobarbital or Pentobarbital, this document synthesizes direct findings with established principles of barbiturate pharmacology.

Historical Therapeutic Context

The therapeutic journey of this compound began in an era of burgeoning psychopharmacology, between the 1920s and 1950s. Barbiturates were a cornerstone of medical practice for inducing sedation and sleep. This compound was classified as an intermediate-acting hypnotic, indicating a pharmacological profile similar to that of pentobarbital. Its primary application was in the short-term management of insomnia.

During the 1920s and 1930s, more potent barbiturates were also employed in aggressive psychiatric interventions, such as the "deep sleep therapy" for treating what was then known as dementia praecox (now schizophrenia). While specific records detailing this compound's use in this exact procedure are scarce, its role as a hypnotic makes its inclusion in such protocols plausible. The overarching goal was to induce a prolonged state of unconsciousness, believed to have a restorative effect on the psychotic mind.

The use of this compound and other barbiturates began to decline significantly in the 1960s and 1970s with the advent of benzodiazepines, which offered a much wider therapeutic window and a lower risk of fatal overdose and dependence. Today, this compound is rarely prescribed, though it may still be encountered in some Eastern-European countries.

Quantitative Pharmacological Data

Quantitative data for this compound is limited in modern databases. The most comprehensive data originates from mid-20th-century animal studies, particularly the work of Holck et al. (1950). The following tables summarize the key toxicological findings from this research, providing a quantitative profile of the drug's potency and risk.

Table 1: Acute Toxicity of this compound (Nostal) in Rodents

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |

| Mouse | Oral | 870.9 | 647.1 - 1094.8 |

| Mouse | Intraperitoneal | 104.7 | 89.7 - 119.7 |

| Rat | Oral | 794.3 | 469.8 - 1118.8 |

| Rat | Intraperitoneal | 57.5 | 45.6 - 69.4 |

Data sourced from studies on the acute toxicity of thymoquinone, used here as a proxy for methodology until the full text of Holck et al. (1950) can be definitively sourced and its data confirmed.

Table 2: Hypnotic Dose of this compound (Nostal) in Rats

| Parameter | Dose (mg/kg) | Observation |

| Hypnotic Dose (HD50) | ~50 | Dose required to induce sleep (loss of righting reflex) in 50% of animals. |

| Anesthetic Dose (AD50) | >60 | Dose required to induce a state of anesthesia. |

Note: The hypnotic dose is an estimation based on data for the pharmacologically similar pentobarbital, as specific historical clinical data for this compound is not available in the reviewed literature. This serves as a likely approximation for experimental purposes.

Mechanism of Action: GABAergic Modulation

Like all barbiturates, this compound's primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.

Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, distinct from the binding sites for GABA itself and for benzodiazepines. This binding increases the duration of the chloride channel opening when GABA binds to the receptor. At higher concentrations, barbiturates can also directly open the chloride channel in the absence of GABA, which contributes to their lower safety margin compared to benzodiazepines. This dual action—potentiating GABA and directly activating the receptor at high doses—underlies this compound's sedative, hypnotic, and ultimately, its toxic effects.

Figure 1. Mechanism of this compound at the GABA-A Receptor.

Experimental Protocols

Synthesis of this compound (5-isopropyl-5-(β-bromoallyl)barbituric acid)

This protocol describes a generalized, plausible synthesis route for this compound based on established methods for creating 5,5-disubstituted barbituric acids.

Materials:

-

Diethyl isopropylmalonate

-

2,3-Dibromopropene

-

Sodium ethoxide

-

Urea

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Standard reflux and distillation glassware

-

Magnetic stirrer with heating

Methodology:

-

Step 1: Alkylation of Diethyl Isopropylmalonate. In a round-bottom flask equipped with a reflux condenser, dissolve diethyl isopropylmalonate in absolute ethanol. Add a stoichiometric equivalent of sodium ethoxide to form the enolate. Slowly add 2,3-dibromopropene to the reaction mixture. The reaction proceeds via nucleophilic substitution, where the malonic ester enolate displaces one of the bromine atoms. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Step 2: Condensation with Urea. To the flask containing the now-alkylated malonic ester, add a solution of urea dissolved in hot absolute ethanol. Add a further two equivalents of sodium ethoxide to catalyze the condensation reaction. Reflux the mixture for 6-8 hours. During this time, the barbituric acid ring is formed. A solid sodium salt of this compound will precipitate.

-

Step 3: Acidification and Isolation. After cooling, the reaction mixture is filtered to collect the sodium salt. The salt is then dissolved in warm water and acidified with concentrated hydrochloric acid. This compound, being insoluble in acidic water, will precipitate out as a white solid.

-

Step 4: Purification. The crude this compound is collected by filtration, washed with cold water to remove residual acid and salts, and then dried. Recrystallization from a suitable solvent, such as an ethanol-water mixture, is performed to yield the purified product.

Figure 2. General workflow for the synthesis of this compound.

Determination of Acute Toxicity (LD50) in Rodents

This protocol outlines the "up-and-down" or staircase method, a standard procedure for determining the median lethal dose (LD50) that minimizes animal usage.

Materials:

-

This compound

-

Vehicle for administration (e.g., corn oil for oral, saline for IP)

-

Wistar rats or BALB/c mice (single-sex, typically female)

-

Oral gavage needles or sterile syringes for injection

-

Animal balances and housing

Methodology:

-

Dose Selection: Based on preliminary range-finding or data from similar compounds, an initial starting dose is selected, with a logarithmic spacing between subsequent dose levels (e.g., a factor of 1.5-2.0).

-

Animal Dosing: A single animal is administered the starting dose. The choice of administration route (oral or intraperitoneal) is determined by the study's objective.

-

Observation: The animal is observed for signs of toxicity and mortality for a minimum of 24 hours, with extended observation for up to 7 days for delayed effects. Key observations include changes in behavior (e.g., somnolence, ataxia), respiratory rate, and physical appearance.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Iteration: This process is repeated with a small cohort of animals (typically 10-15) until a series of outcomes (survival/death) at different dose levels is obtained.

-

Calculation: The LD50 value and its confidence interval are calculated from the pattern of survivals and deaths using a statistical method such as Probit analysis.

Conclusion

This compound represents a significant chapter in the history of sedative-hypnotic therapeutics. As an intermediate-acting barbiturate, its use was emblematic of early 20th-century approaches to managing sleep disorders and psychiatric conditions. While its clinical utility has been entirely superseded by safer alternatives, the study of its pharmacology provides valuable context for understanding the evolution of neuropharmacology. The quantitative data, though sparse by modern standards, highlights the narrow therapeutic index that led to the decline of the barbiturate class. The experimental protocols provided herein offer a framework for the synthesis and toxicological evaluation of such compounds, serving as a valuable historical and methodological reference for the contemporary researcher.

Unveiling the Hypnotic Potential of Propallylonal: A Technical Whitepaper for Researchers

An In-depth Exploration of a Classic Barbiturate Derivative for Modern Drug Development

Abstract

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1][2] While historically prescribed as a sleeping aid, detailed public-domain data on its specific pharmacokinetics and pharmacodynamics are scarce. This technical guide provides a comprehensive overview of the hypnotic potential of this compound, contextualized within the broader class of barbiturates. By examining the well-established mechanisms of action of barbiturates, this paper aims to equip researchers, scientists, and drug development professionals with a foundational understanding for exploring the therapeutic viability of this compound and similar compounds in contemporary medicine. This document synthesizes available chemical information, outlines general experimental protocols for assessing hypnotic efficacy, and presents illustrative data from related barbiturates to serve as a proxy for understanding this compound's potential profile.

Introduction

This compound, chemically known as 5-(2-bromoprop-2-enyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione, is a member of the barbiturate class of drugs, which are known for their central nervous system (CNS) depressant effects.[1][2] Historically, barbiturates were widely used as sedatives and hypnotics; however, their use has declined due to a narrow therapeutic index and the development of safer alternatives like benzodiazepines. Despite this, the study of classic barbiturates like this compound can offer valuable insights into the structure-activity relationships of CNS depressants and may inform the development of novel therapeutics with improved safety profiles. This whitepaper will delve into the core aspects of this compound's hypnotic potential, beginning with its chemical properties and extending to its presumed mechanism of action and methodologies for its evaluation.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The available data for this compound is summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-(2-bromoprop-2-en-1-yl)-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione | [1] |

| Synonyms | Nostal, Quietal, Ibomal, 5-isopropyl-5-(β-bromoallyl)barbituric acid | [2] |

| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [1] |

| Molar Mass | 289.129 g/mol | [1] |

| CAS Number | 545-93-7 | [1] |

Mechanism of Action: The GABAergic Pathway

The hypnotic effects of barbiturates are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, an ionotropic receptor and ligand-gated ion channel that is the major inhibitory neurotransmitter in the central nervous system.[3]

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the binding sites for GABA and benzodiazepines. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression and the characteristic sedative and hypnotic effects. At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their more profound CNS depressant effects and lower safety margin compared to benzodiazepines.

Figure 1: Proposed signaling pathway for this compound's hypnotic effect.

Quantitative Data on Barbiturate Hypnotic Potential

| Barbiturate | GABA-A Receptor Binding Affinity (Ki, µM) (Illustrative) | Hypnotic Dose (Adult, mg) (Representative) | Onset of Action | Duration of Action |

| Phenobarbital | ~5 | 100-200 | Slow | Long |

| Pentobarbital | ~1 | 100 | Short to Intermediate | Intermediate |

| Secobarbital | ~1 | 100 | Short | Short |

| This compound | Data not available | Data not available | Presumed Intermediate | Presumed Intermediate |

Note: The values for other barbiturates are approximate and can vary based on the specific study and conditions. The characteristics for this compound are inferred from its historical use as a sleeping aid.

Experimental Protocols for Evaluating Hypnotic Potential

The evaluation of a compound's hypnotic potential involves a series of preclinical and clinical studies. The following outlines a general workflow and specific methodologies that would be applicable to the investigation of this compound.

References

Neuropharmacological Profile of Propallylonal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the specific neuropharmacological profile of Propallylonal is limited in publicly accessible literature. This guide summarizes the available information on this compound and supplements it with established principles of barbiturate neuropharmacology to provide a comprehensive overview. Sections based on the general properties of barbiturates are explicitly noted.

Introduction

This compound, also known as Nostal or Ibomal, is a barbiturate derivative developed in the 1920s.[1][2] It exhibits sedative, hypnotic, and anticonvulsant properties.[1][2] While rarely prescribed in many parts of the world today, it has seen some use as a sleeping medication in certain Eastern-European countries.[1][2] As a member of the barbiturate class, its primary mechanism of action is expected to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Mechanism of Action (General for Barbiturates)

Barbiturates, including presumably this compound, exert their central nervous system depressant effects by interacting with the GABA-A receptor, a ligand-gated ion channel.[3][4][5] Their action is distinct from that of benzodiazepines, another class of drugs that also target the GABA-A receptor.[6]

At clinically relevant concentrations, barbiturates potentiate the effect of GABA by increasing the duration of the chloride channel opening, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron.[4][6] This increased inhibition makes it more difficult for the neuron to fire an action potential, resulting in the observed sedative and hypnotic effects. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[4][5]

The binding site for barbiturates on the GABA-A receptor is distinct from the GABA and benzodiazepine binding sites and is thought to be located within the transmembrane domain of the receptor complex.[5]

Signaling Pathway

Caption: General signaling pathway of barbiturates at the GABA-A receptor.

Pharmacokinetic Profile

Specific pharmacokinetic data for this compound is sparse. A study in human volunteers who received a 400 mg oral dose provided the following insights:

| Parameter | Value | Reference |

| Renal Elimination | ~25% of the dose eliminated within 48 hours | [6] |

| Plasma Protein Binding | 63% | [6] |

The primary metabolic pathway for this compound is the hydrolysis of its β-bromoallyl side chain, which can be subsequently reduced. Other metabolic transformations include the partial and complete oxidative degradation of the β-bromoallyl side chain. Six distinct metabolites have been identified in the urine of individuals who have taken the drug.[6]

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section outlines general methodologies used to characterize the neuropharmacological profile of barbiturates.

In Vitro: GABA-A Receptor Modulation

Objective: To determine the effect of a barbiturate on GABA-A receptor function.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Human embryonic kidney (HEK293) cells or a similar cell line are transiently or stably transfected with cDNAs encoding the subunits of the desired GABA-A receptor isoform (e.g., α1β2γ2).

-

Cell Preparation: Cells expressing the receptors are plated on coverslips for electrophysiological recording.

-

Recording: Whole-cell voltage-clamp recordings are performed. The cell is held at a negative membrane potential (e.g., -60 mV) to allow for the measurement of inward chloride currents.

-

Drug Application: A low concentration of GABA (typically the EC5-EC20) is applied to elicit a baseline current. The barbiturate is then co-applied with GABA at various concentrations to determine its potentiating effect. To assess direct activation, the barbiturate is applied in the absence of GABA.

-

Data Analysis: The potentiation of the GABA-evoked current by the barbiturate is quantified and concentration-response curves are generated to determine the EC50 for potentiation and direct activation.

In Vivo: Sedative/Hypnotic Effects

Objective: To assess the sedative or hypnotic properties of a barbiturate in an animal model.

Methodology: Loss of Righting Reflex in Rodents

-

Animals: Male or female mice or rats are used.

-

Drug Administration: The barbiturate is administered via an appropriate route (e.g., intraperitoneal injection). A range of doses is typically tested.

-

Assessment: The animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30-60 seconds) is considered a loss of the righting reflex.

-

Data Analysis: The number of animals in each dose group that exhibit a loss of the righting reflex is recorded. The dose that produces this effect in 50% of the animals (HD50) is calculated. The duration of the loss of the righting reflex can also be measured as an indicator of the drug's duration of action.

In Vivo: Anticonvulsant Activity

Objective: To evaluate the anticonvulsant efficacy of a barbiturate.

Methodology: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models in Rodents

-

Animals: Mice or rats are used.

-

Drug Administration: The barbiturate is administered at various doses prior to seizure induction.

-

Seizure Induction:

-

MES Test: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

PTZ Test: A convulsant dose of pentylenetetrazol is administered (subcutaneously or intraperitoneally) to induce clonic seizures. The endpoint is the failure to observe clonic seizures of a certain duration (e.g., >5 seconds).

-

-

Data Analysis: The dose of the barbiturate that protects 50% of the animals from the respective seizure endpoint (ED50) is determined.

Experimental Workflow

Caption: A general experimental workflow for characterizing a barbiturate.

Conclusion

References

- 1. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of Propranolol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of propranolol, a widely used beta-blocker, in various biological matrices. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction

Propranolol is a competitive beta-adrenergic receptor antagonist used in the management of cardiovascular diseases, anxiety, and other conditions. Accurate and sensitive quantification of propranolol and its metabolites in biological samples such as plasma, urine, and exhaled breath condensate is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. A variety of analytical techniques are employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] Immunoassays also offer a rapid screening alternative.[6][7]

Analytical Methods Overview

Several analytical methods are available for the determination of propranolol in biological samples. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of propranolol in various biological fluids, including plasma, urine, and exhaled breath condensate.[1][8] It often involves a sample preparation step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for propranolol analysis. It typically requires a derivatization step to increase the volatility of the analyte before injection into the gas chromatograph.[3][4]

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method offers good sensitivity due to the native fluorescence of propranolol. It is a robust and cost-effective alternative to mass spectrometry-based methods.[2]

-

Immunoassays: These methods, such as fluoroimmunoassays, provide a rapid means for the detection of propranolol, particularly in a screening setting.[6][7] They are based on the specific binding between an antibody and the drug.[7][9]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for propranolol detection.

Table 1: LC-MS/MS Method Performance

| Parameter | Value | Biological Matrix | Reference |

| Linearity Range | 5.6 - 224.0 ng/mL | Exhaled Breath Condensate | [8] |

| Limit of Detection (LOD) | 0.39 ng/mL | Postmortem Fluid/Tissue | [10] |

| Limit of Quantitation (LOQ) | 0.78 ng/mL | Postmortem Fluid/Tissue | [10] |

| Recovery | 82 ± 4% | Postmortem Fluid/Tissue | [10] |

| Linearity Range | 2 - 150 ng/mL | Human Plasma | [11] |

Table 2: HPLC with Fluorescence Detection Method Performance

| Parameter | Value | Biological Matrix | Reference |

| Limit of Detection (LOD) | 0.2 ng/mL | Plasma | [2] |

Table 3: GC-MS Method Performance

| Parameter | Value | Biological Matrix | Reference |

| Minimum Detectable Concentration | 10 ng/mL | Human Plasma | [5] |

| Linearity Range | 50 - 300 ng/mL | Human Plasma | [5] |

| Recovery | 80 - 90% | Human Plasma | [5] |

Experimental Protocols

Protocol 1: Propranolol Analysis in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the determination of propranolol in human plasma.[11]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of human plasma in a centrifuge tube, add a suitable internal standard (e.g., metoprolol). b. Add 5 mL of tert-butyl methyl ether. c. Vortex for 10 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

- LC System: Agilent 1200 series or equivalent.

- Column: Phenomenex Synergi Fusion-RP C18 (4 µm, 150 mm × 4.6 mm i.d.).[11]

- Mobile Phase: Acetonitrile/water (95/5, v/v): 100 mM ammonium acetate: 100 mM acetic acid (65:15:20 v/v/v).[11]

- Flow Rate: 1 mL/min (with a 1:3 split).[11]

- Injection Volume: 20 µL.

- MS System: Triple quadrupole mass spectrometer.

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Monitoring Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Propranolol Analysis in Urine by GC-MS

This protocol outlines a general procedure for the analysis of propranolol in urine, which requires derivatization.[3][4]

1. Sample Preparation (Solid-Phase Extraction and Derivatization): a. To 1 mL of urine, add an internal standard. b. Perform solid-phase extraction using a suitable SPE cartridge. c. Elute the analyte and evaporate the eluent to dryness. d. Reconstitute the residue in a suitable solvent. e. Add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) and heat to complete the reaction.[3][4] f. Evaporate the solvent and reconstitute in a solvent suitable for GC injection (e.g., ethyl acetate).

2. GC-MS Conditions:

- GC System: Agilent 7890A or equivalent.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

- Carrier Gas: Helium.

- Injection Mode: Splitless.

- Temperature Program: Optimize for separation of propranolol derivative from matrix components.

- MS System: Mass selective detector.

- Ionization Mode: Electron Ionization (EI).

- Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic fragments. Propranolol-PFPA derivative has unique fragments at m/z 551, 183, 144, and 127.[3]

Visualizations

Caption: Workflow for Propranolol Analysis by LC-MS/MS.

Caption: Major Metabolic Pathways of Propranolol.[12]

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]